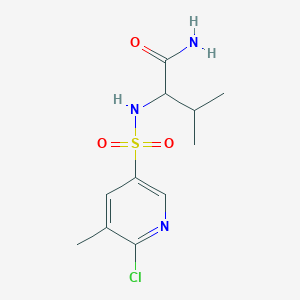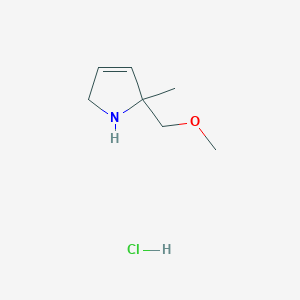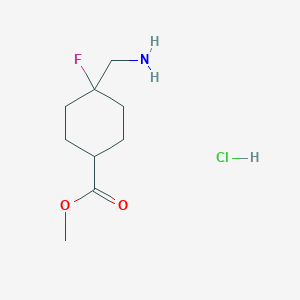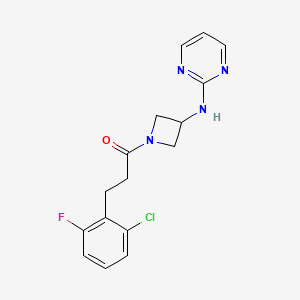
2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide is a novel chemical entity that appears to be related to a class of pyridazin-3-one derivatives and arylhydrazone derivatives. These compounds have been synthesized for various applications, including the potential use as photooxidation retardants in polymers .
Synthesis Analysis
The synthesis of related pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as p-nitrophenylacetic acid and cyanoacetic acid in acetic anhydride, leading to high yields of the desired products . Additionally, the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its arylhydrazone derivatives has been described, which are structurally characterized by double hydrogen bonding and intramolecular charge transfer capabilities .
Molecular Structure Analysis
The molecular structure of pyridazin-3-one derivatives is confirmed by various analytical spectroscopic methods and X-ray crystallography. These methods ensure the accurate determination of the molecular framework and the presence of specific functional groups that contribute to the compound's reactivity and physical properties . The arylhydrazone derivatives exhibit a significant feature of double hydrogen bonding, which influences their molecular stability and interaction with light .
Chemical Reactions Analysis
The pyridazin-3-one derivatives can further react with DMF-DMA to form enaminone derivatives, which then react with aminoazoles to produce azolo[1,5-a]pyrimidine derivatives . The arylhydrazone derivatives are designed to function as UV absorbers, with the intramolecular charge transfer occurring through the nonbonding electrons on the amino nitrogen atom of the hydrazone moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of double hydrogen bonds and the ability for intramolecular charge transfer suggest that these compounds could have unique optical properties, making them suitable as photooxidation retardants in polymers. The specific interactions between the functional groups and the overall molecular architecture contribute to their stability and reactivity .
科学的研究の応用
Transformations and Synthetic Applications
Research on pyridazine derivatives highlights innovative transformations and synthetic applications. Kolar et al. (1996) discuss the transformations of the pyrido[1,2-a]pyrazine ring system into other heterocyclic structures such as imidazo[1,2-a]pyridines and diazaaceanthrylenes, showcasing the versatility of pyridazine derivatives in synthetic chemistry Kolar, Tiŝler, & Pizzioli, 1996. Similarly, Ibrahim & Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives, further emphasizing the potential of pyridazine frameworks in generating novel compounds with diverse biological activities Ibrahim & Behbehani, 2014.
Biological Activities and Applications
The exploration into the biological activities of pyridazine derivatives, as detailed by various studies, includes the investigation of their antimicrobial, anti-inflammatory, and cytotoxic properties. For instance, the study on the synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon by Amr et al. (2007) highlights the potential anti-inflammatory applications of such compounds Amr, Sabry, & Abdulla, 2007. Another study by Flefel et al. (2018) on the synthesis and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives illustrates the antimicrobial and antioxidant potential of these compounds Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.
特性
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-15(27-20(28)8-7-19(26-27)16-9-11-23-12-10-16)21(29)24-13-18-14-30-22(25-18)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODKNLNIDJFYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)
![1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2524297.png)


![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)
